Clarithromycin 9-Oxime is a crucial synthetic intermediate in the production of Clarithromycin and other novel macrolide antibiotics. [, , , , ] This compound is derived from Erythromycin A, a naturally occurring macrolide antibiotic produced by Saccharopolyspora erythraea. [] Its primary role in scientific research is as a precursor in the multi-step synthesis of Clarithromycin and related macrolides with improved pharmacological properties. [, , ]
Clarithromycin 9-Oxime is a significant intermediate in the synthesis of clarithromycin, a well-known macrolide antibiotic. This compound plays a crucial role in improving the efficacy and safety profile of clarithromycin, which is widely used for treating various bacterial infections. The oxime derivative is particularly important due to its structural modifications that enhance the pharmacological properties of the parent compound.
Clarithromycin 9-Oxime is derived from erythromycin A, which undergoes a reaction with hydroxylamine. This compound is classified under the category of macrolide antibiotics, known for their mechanism of inhibiting bacterial protein synthesis. The specific structure of clarithromycin 9-Oxime allows it to serve as a precursor for the synthesis of other bioactive compounds, including 9a-lactam macrolides, which have shown promise in pharmaceutical applications.
The synthesis of clarithromycin 9-Oxime involves several key steps:
Clarithromycin 9-Oxime has a complex molecular structure characterized by its oxime functional group attached to the macrolide backbone.
This structure includes multiple stereocenters, making it essential for biological activity and interaction with bacterial ribosomes.
Clarithromycin 9-Oxime participates in various chemical reactions that are pivotal for its conversion into other pharmaceutical compounds:
Clarithromycin 9-Oxime exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and effectively halting bacterial growth. This mechanism is critical for its efficacy against various pathogens responsible for respiratory tract infections and other bacterial diseases.
Relevant data indicates that clarithromycin 9-Oxime possesses significant antibacterial activity while maintaining a favorable pharmacokinetic profile compared to its parent compound, erythromycin A.
Clarithromycin 9-Oxime serves as an essential intermediate in pharmaceutical chemistry, particularly in the development of new macrolide antibiotics. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3